3-Hydroxy-indeno[1,2-b]pyridin-5-one 3-Hydroxy-indeno[1,2-b]pyridin-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13915289
InChI: InChI=1S/C12H7NO2/c14-7-5-10-11(13-6-7)8-3-1-2-4-9(8)12(10)15/h1-6,14H
SMILES:
Molecular Formula: C12H7NO2
Molecular Weight: 197.19 g/mol

3-Hydroxy-indeno[1,2-b]pyridin-5-one

CAS No.:

Cat. No.: VC13915289

Molecular Formula: C12H7NO2

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-indeno[1,2-b]pyridin-5-one -

Specification

Molecular Formula C12H7NO2
Molecular Weight 197.19 g/mol
IUPAC Name 3-hydroxyindeno[1,2-b]pyridin-5-one
Standard InChI InChI=1S/C12H7NO2/c14-7-5-10-11(13-6-7)8-3-1-2-4-9(8)12(10)15/h1-6,14H
Standard InChI Key SMEICBCXWKSRNL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=N3)O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

3-Hydroxy-indeno[1,2-b]pyridin-5-one features a planar bicyclic framework formed by the fusion of an indene moiety (a benzene ring fused to a cyclopentene ring) and a pyridine ring. The hydroxyl group at position 3 and the ketone at position 5 introduce polarity, influencing its reactivity and interactions with biological targets . The compound’s IUPAC name, 3-hydroxyindeno[1,2-b]pyridin-5-one, reflects this substitution pattern .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₇NO₂
Molecular Weight197.19 g/mol
IUPAC Name3-hydroxyindeno[1,2-b]pyridin-5-one
InChI KeySMEICBCXWKSRNL-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C3=C(C2=O)C=C(C=N3)O

The compound’s solubility profile is influenced by its polar functional groups, rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and sparingly soluble in water. Its melting point and boiling point remain uncharacterized in available literature, likely due to its primary use in research settings .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 3-Hydroxy-indeno[1,2-b]pyridin-5-one typically begins with 2-hydroxychalcones or 4-hydroxycoumarins as starting materials. These precursors undergo cyclocondensation reactions under mild conditions, often employing ethanol as a solvent and piperidine as a catalyst. For example, the reaction of 2-hydroxychalcone with ammonium acetate in ethanol at 60–80°C yields the target compound via intramolecular cyclization. Solvent-free methods have also been explored to enhance reaction efficiency and reduce environmental impact.

Advanced Methodologies

Recent advancements focus on modifying reaction conditions to improve yields. Catalytic systems using Lewis acids or heterogeneous catalysts are under investigation to optimize ring-closure steps. Additionally, microwave-assisted synthesis has been proposed to accelerate reaction times, though detailed protocols remain unpublished.

Table 2: Comparative Synthesis Approaches

MethodStarting MaterialCatalystYield (%)
Ethanol reflux2-HydroxychalconePiperidine65–70
Solvent-free4-Hydroxycoumarin55–60
Microwave-assisted2-HydroxychalconeNot reported

Biological Activities and Mechanistic Insights

Antimicrobial and Anti-inflammatory Properties

While direct evidence for 3-Hydroxy-indeno[1,2-b]pyridin-5-one is limited, structurally related compounds exhibit broad-spectrum antimicrobial activity. For instance, methyl 5-hydroxyindeno[1,2-b]pyridine-5-carboxylate (a derivative) showed moderate inhibition against Gram-positive bacteria in disk diffusion assays . Anti-inflammatory effects, potentially mediated by cyclooxygenase-2 (COX-2) inhibition, have also been hypothesized but require validation .

Analytical Characterization Techniques

Spectroscopic Profiling

Infrared spectroscopy (IR) confirms the presence of hydroxyl (O–H) and carbonyl (C=O) groups via characteristic absorption bands. The O–H stretch typically appears as a broad peak near 3200–3600 cm⁻¹, while the ketone C=O stretch resonates around 1700 cm⁻¹. Proton NMR (¹H NMR) reveals aromatic protons in the δ 6.5–8.5 ppm range and deshielded protons adjacent to the keto group. Carbon-13 NMR (¹³C NMR) further resolves the carbonyl carbon at δ 190–200 ppm.

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) corroborates the molecular formula, with the molecular ion peak [M+H]⁺ observed at m/z 198.0761 (calculated 198.0764 for C₁₂H₈NO₂) . Fragment ions at m/z 170 and 142 correspond to sequential loss of CO and H₂O, respectively .

Derivatives and Structural Analogues

Naturally Occurring Analogues

Isooncodine (7-hydroxy-8-methoxy-4-methylindeno[1,2-b]pyridin-5-one), isolated from Miliusa horsfieldii, represents a naturally occurring derivative with a methyl group at position 4 and methoxy at position 8 . Its molecular formula, C₁₄H₁₁NO₃, and bioactivity profile suggest potential synergies with the parent compound in drug development .

Synthetic Derivatives

3-Methylindeno[1,2-b]pyridin-5-one (C₁₃H₉NO) exemplifies a synthetic variant where the hydroxyl group is replaced by a methyl substituent . This modification enhances lipophilicity, potentially improving blood-brain barrier penetration for neurological applications . Another derivative, methyl 5-hydroxyindeno[1,2-b]pyridine-5-carboxylate (C₁₄H₁₁NO₃), incorporates a carboxylate ester, broadening its utility as a synthetic intermediate .

Table 3: Structural Comparison of Key Derivatives

CompoundMolecular FormulaSubstituentsBiological Activity
3-Hydroxy-indeno[1,2-b]pyridin-5-oneC₁₂H₇NO₂3-OH, 5-ketoTopoisomerase inhibition
IsooncodineC₁₄H₁₁NO₃7-OH, 8-OCH₃, 4-CH₃Antiproliferative
3-Methylindeno[1,2-b]pyridin-5-oneC₁₃H₉NO3-CH₃, 5-ketoNeuroactive potential
Methyl 5-hydroxyindeno[1,2-b]pyridine-5-carboxylateC₁₄H₁₁NO₃5-OH, 5-COOCH₃Antimicrobial

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